molecular formula C7H8N2O2S B1499901 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 211096-70-7

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B1499901
CAS No.: 211096-70-7
M. Wt: 184.22 g/mol
InChI Key: YXAXBOJHMJCWSK-UHFFFAOYSA-N
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Description

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol. This compound belongs to the class of isothiazole derivatives and is characterized by the presence of an amino group (-NH2) and a dioxo group (-SO2) on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-aminobenzenethiol with chloroform in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isothiazole ring, which is then oxidized to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of derivatives with higher oxidation states, such as sulfones or sulfoxides.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted isothiazoles.

Scientific Research Applications

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several scientific research applications across various fields:

  • Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It serves as a tool in biological studies to investigate the role of isothiazole derivatives in biological systems.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is similar to other isothiazole derivatives, such as 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide and 5-amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. it is unique in its structure and reactivity due to the presence of the amino group and the dioxo group

Comparison with Similar Compounds

  • 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

  • 5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

  • 1,3-Dihydrobenzo[c]isothiazole 1,1-dioxide

This comprehensive overview provides a detailed understanding of 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAXBOJHMJCWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NS1(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670226
Record name 4-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211096-70-7
Record name 4-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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